3,5-Dichloro-L-tyrosine
CAS No.: 15106-62-4
Cat. No.: VC21539308
Molecular Formula: C9H9Cl2NO3
Molecular Weight: 250.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15106-62-4 |
---|---|
Molecular Formula | C9H9Cl2NO3 |
Molecular Weight | 250.08 g/mol |
IUPAC Name | 2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |
Standard InChI Key | MPHURJQUHZHALJ-ZETCQYMHSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N |
Chemical Identity and Structural Characteristics
Basic Molecular Information
3,5-Dichloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the aromatic ring. Its chemical formula is C₉H₉Cl₂NO₃, with a systematic IUPAC name of (S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid . The compound is identified in chemical databases by CAS Registry Number 15106-62-4 and has a specific InChI representation of InChI=1/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 .
Structural Features
Physical and Chemical Properties
Physical Characteristics
3,5-Dichloro-L-tyrosine appears as a white to off-white crystalline solid with hygroscopic properties . The compound demonstrates solubility in water and polar organic solvents such as methanol and ethanol, which is consistent with its amino acid structure and functionality .
Comparative Properties
Property | L-Tyrosine | 3,5-Dichloro-L-tyrosine |
---|---|---|
Molecular Weight | 181.19 g/mol | 250.08 g/mol |
Hydrophobicity | Lower | Higher |
Solubility in Water | Moderate | Variable depending on pH |
Chemical Reactivity | Standard amino acid reactions | Modified reactivity due to chlorination |
Typical pKa | ~9.9 | ~6.5 |
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
Biochemical Applications and Research Relevance
Role in Enzymatic Studies
3,5-Dichloro-L-tyrosine serves as an important substrate for various enzymes, particularly in studies investigating oxidative stress and inflammation processes in biological systems. The compound has been identified as a substrate for eosinophil peroxidase, which catalyzes its oxidation to produce specific products along with hydrogen peroxide.
Protein Synthesis Applications
In biochemical research, 3,5-Dichloro-L-tyrosine is utilized in studies related to protein synthesis and enzyme inhibition . The chlorine substitutions alter its interaction with enzymes and receptors, making it a valuable tool for understanding structure-activity relationships in proteins.
Biological Activity and Physiological Effects
Protein Interactions
The halogenation of the tyrosine residue significantly impacts protein structure and function. Research has demonstrated that the incorporation of halogenated tyrosines, including 3,5-Dichloro-L-tyrosine, can lead to substantial perturbations in protein self-organization and dynamics. These alterations can affect enzymatic activities and protein-protein interactions, providing valuable insights into protein function.
Relationship to Inflammatory Processes
3,5-Dichloro-L-tyrosine has been linked to various inflammatory conditions. Elevated levels of chlorinated tyrosines often serve as biomarkers for oxidative stress and tissue damage in inflammatory diseases. Table 2 summarizes some of the pathological conditions associated with elevated 3,5-Dichloro-L-tyrosine levels:
Table 2: Pathological Conditions Associated with Elevated 3,5-Dichloro-L-tyrosine Levels
Condition | Correlation with 3,5-Dichloro-L-tyrosine | Clinical Significance |
---|---|---|
Chronic Inflammation | Increased levels in blood samples | Potential biomarker for disease progression |
Oxidative Stress | Elevated in biological fluids | Indicator of oxidative damage |
Renal Failure | Higher than normal concentrations | Associated with disease severity |
Atherosclerosis | Increased levels in affected tissues | Marker for oxidative modifications |
Cystic Fibrosis | Elevated in respiratory samples | Indicator of neutrophil activity |
Antiviral Properties
Research has suggested potential antiviral activity for 3,5-Dichloro-L-tyrosine through inhibition of viral protein expression and genome replication. This activity may result from interactions with viral fusion peptides, though further research is needed to fully characterize these mechanisms.
Package Size | Representative Price (EUR) |
---|---|
250 mg | 25.00 |
1 g | 49.00 |
5 g | 403.00 |
10 g | 478.00 |
25 g | 849.00 |
These prices are representative of market values from select suppliers as of early 2025 .
Comparative Analysis with Related Compounds
Structural Analogues
3,5-Dichloro-L-tyrosine belongs to a family of halogenated tyrosine derivatives that includes compounds with various halogen substitution patterns. Table 4 compares key features of 3,5-Dichloro-L-tyrosine with related compounds:
Table 4: Comparison of 3,5-Dichloro-L-tyrosine with Related Compounds
Functional Differences
The different halogen substituents significantly affect the compounds' biological activities and chemical properties:
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3,5-Difluoro-L-tyrosine is noted as a functional and tyrosinase-resistant tyrosine mimic, used to evaluate substrate specificity of protein tyrosine phosphatases (PTPs)
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3,5-Diiodo-L-tyrosine has distinct biochemical properties due to the larger iodine atoms and their electronic effects
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3,5-Dichloro-L-tyrosine occupies an intermediate position in terms of halogen size and electronegativity effects
Research Applications and Case Studies
Enzymatic Activity Assessment
Research has utilized 3,5-Dichloro-L-tyrosine as a substrate for eosinophil peroxidase in the production of monoclonal antibodies. These studies have demonstrated the compound's effective participation in enzymatic reactions that could potentially lead to the development of new diagnostic tools for inflammatory diseases.
Oxidative Stress Biomarkers
Studies have employed stable isotope dilution methods to quantify chlorinated tyrosines, including 3,5-Dichloro-L-tyrosine, in biological fluids from patients exposed to oxidative stress conditions. These investigations have revealed the potential of these compounds as biomarkers for assessing oxidative damage in various clinical scenarios.
Chlorine Exposure Assessment
3,5-Dichloro-L-tyrosine has been investigated as a potential biomarker for chlorine exposure in toxicological studies. Research focusing on in vitro chlorinated tyrosine adducts in blood has provided insights into the mechanisms and detection of chlorine poisoning, which remains a significant industrial and environmental health concern .
Future Research Directions
Diagnostic Applications
Further research into the correlation between 3,5-Dichloro-L-tyrosine levels and specific disease states may yield valuable diagnostic tools. The development of sensitive and specific assays for this compound could enhance clinical assessment of inflammatory conditions and oxidative stress.
Protein Engineering
The incorporation of 3,5-Dichloro-L-tyrosine into proteins through genetic code expansion or chemical synthesis represents an emerging area of protein engineering. This approach could enable the creation of proteins with novel properties for applications in biotechnology and medicine.
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